molecular formula C12H16Cl2O B14391069 (4,4-Dichloro-3-ethoxybutyl)benzene CAS No. 88223-44-3

(4,4-Dichloro-3-ethoxybutyl)benzene

Cat. No.: B14391069
CAS No.: 88223-44-3
M. Wt: 247.16 g/mol
InChI Key: NNMHXRMFCSLMEI-UHFFFAOYSA-N
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Description

(4,4-Dichloro-3-ethoxybutyl)benzene is an organic compound characterized by a benzene ring substituted with a 4,4-dichloro-3-ethoxybutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-Dichloro-3-ethoxybutyl)benzene typically involves the alkylation of benzene with a suitable alkyl halide. One common method is the Friedel-Crafts alkylation, where benzene reacts with 4,4-dichloro-3-ethoxybutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(4,4-Dichloro-3-ethoxybutyl)benzene undergoes various chemical reactions, including:

Major Products Formed

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of reduced benzene derivatives.

Mechanism of Action

The mechanism of action of (4,4-Dichloro-3-ethoxybutyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound’s electrophilic nature allows it to react with nucleophiles, leading to the formation of various substituted products. The pathways involved include the formation of benzenonium intermediates, which are stabilized by resonance .

Comparison with Similar Compounds

Similar Compounds

  • (4-Chloro-3-ethoxybutyl)benzene
  • (4,4-Dichlorobutyl)benzene
  • (3-Ethoxybutyl)benzene

Uniqueness

(4,4-Dichloro-3-ethoxybutyl)benzene is unique due to the presence of both chloro and ethoxy substituents on the butyl chain, which imparts distinct chemical reactivity and physical properties compared to its analogs .

Conclusion

This compound is a compound with diverse chemical reactivity and potential applications in various scientific fields. Its unique structure and properties make it a valuable compound for research and industrial purposes.

Properties

CAS No.

88223-44-3

Molecular Formula

C12H16Cl2O

Molecular Weight

247.16 g/mol

IUPAC Name

(4,4-dichloro-3-ethoxybutyl)benzene

InChI

InChI=1S/C12H16Cl2O/c1-2-15-11(12(13)14)9-8-10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3

InChI Key

NNMHXRMFCSLMEI-UHFFFAOYSA-N

Canonical SMILES

CCOC(CCC1=CC=CC=C1)C(Cl)Cl

Origin of Product

United States

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